(5S,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol
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Overview
Description
(5S,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol is a chiral organic compound with a complex structure It features a heptane backbone with methoxymethoxy and phenyl substituents, as well as two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral auxiliary to introduce the desired stereochemistry. The key steps in the synthesis may include:
Formation of the Heptane Backbone: This can be achieved through a series of carbon-carbon bond-forming reactions, such as Grignard reactions or aldol condensations.
Introduction of the Methoxymethoxy Group: This step often involves the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base.
Addition of the Phenyl Group: This can be done through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and minimizing the number of steps to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5S,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as halides or amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5S,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for understanding biological pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5S,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The methoxymethoxy and phenyl groups contribute to its overall hydrophobicity and ability to interact with hydrophobic pockets in proteins. The hydroxyl groups can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- (5S,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol can be compared with other chiral diols and compounds with similar functional groups, such as:
- This compound
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Properties
CAS No. |
923037-05-2 |
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Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(5S,7R)-7-(methoxymethoxy)-7-phenylheptane-1,5-diol |
InChI |
InChI=1S/C15H24O4/c1-18-12-19-15(13-7-3-2-4-8-13)11-14(17)9-5-6-10-16/h2-4,7-8,14-17H,5-6,9-12H2,1H3/t14-,15+/m0/s1 |
InChI Key |
YQFDZLXDXDMIGG-LSDHHAIUSA-N |
Isomeric SMILES |
COCO[C@H](C[C@H](CCCCO)O)C1=CC=CC=C1 |
Canonical SMILES |
COCOC(CC(CCCCO)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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